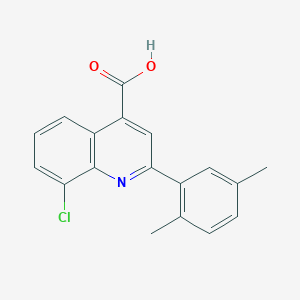

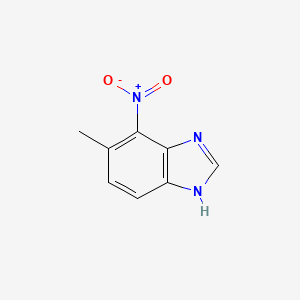

![molecular formula C14H19N3O B1274498 1-(1H-Benzo[d][1,2,3]triazol-1-il)octan-1-ona CAS No. 58068-80-7](/img/structure/B1274498.png)

1-(1H-Benzo[d][1,2,3]triazol-1-il)octan-1-ona

Descripción general

Descripción

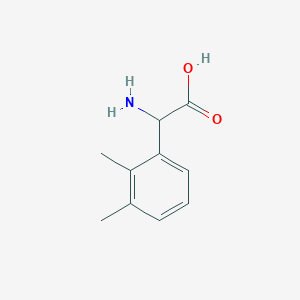

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one, also known as 1-octanoyl-1H-1,2,3-benzotriazole, is a compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound is characterized by the presence of a benzotriazole ring attached to an octanoyl group. It is typically found as a colorless or white to yellow powder or crystals .

Aplicaciones Científicas De Investigación

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including N-acylpiperidines.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the preparation of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Benzotriazole derivatives, which include this compound, have been known to exhibit a broad spectrum of biological activities . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It’s worth noting that the 1,2,3-triazole ring system, a key component of this compound, can be obtained by widely used copper-catalyzed click reactions of azides with alkynes . The 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Biochemical Pathways

It is known that benzotriazole derivatives have profound applications in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Pharmacokinetics

A related compound, 1-octanoylbenzotriazole, is reported to have high gastrointestinal absorption and is a blood-brain barrier permeant . It is also reported to inhibit several cytochrome P450 enzymes, which are crucial for drug metabolism .

Result of Action

Benzotriazole derivatives have been known to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Action Environment

It is known that the compound is stable at room temperature and is a colorless or white to yellow powder or crystals .

Análisis Bioquímico

Biochemical Properties

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including acyltransferases and hydrolases. The benzotriazole ring in 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can form stable complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, the octanoyl group can participate in hydrophobic interactions with protein surfaces, affecting enzyme conformation and activity .

Cellular Effects

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one has been shown to influence various cellular processes. In particular, this compound can modulate cell signaling pathways by interacting with key signaling proteins. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its benzotriazole ring and octanoyl group. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can exhibit toxic effects, including cellular apoptosis and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical processes at high concentrations .

Metabolic Pathways

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Additionally, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can be taken up by cells through endocytosis and other transport mechanisms, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is influenced by its chemical properties and interactions with cellular components. This compound can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications can also play a role in directing 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one to specific subcellular compartments, affecting its activity and function .

Métodos De Preparación

The synthesis of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one involves the acylation of benzotriazole with octanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The crude reaction mixture is then extracted with saturated sodium bicarbonate, washed with hydrochloric acid and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired product .

Análisis De Reacciones Químicas

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one undergoes various types of chemical reactions, including:

Acylation: It can be used as an acylating agent in the preparation of N-acylpiperidines.

Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include octanoyl chloride for acylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one can be compared with other benzotriazole derivatives, such as:

1-(1H-Benzotriazol-1-yl)acetone: Similar structure but with an acetyl group instead of an octanoyl group.

1-(1H-Benzotriazol-1-yl)butan-1-one: Similar structure but with a butanoyl group instead of an octanoyl group.

The uniqueness of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one lies in its longer alkyl chain, which can influence its reactivity and solubility properties .

Propiedades

IUPAC Name |

1-(benzotriazol-1-yl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYQQEDMCSJOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389273 | |

| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58068-80-7 | |

| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

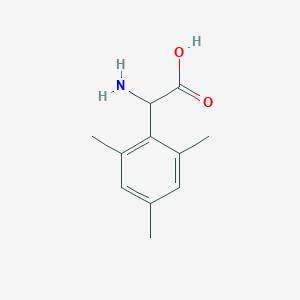

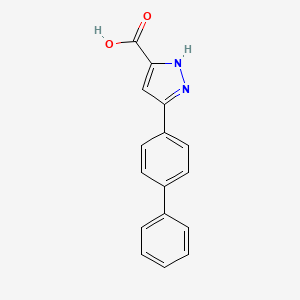

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)